

Techniques for Studying FOXM1 Protein-Protein Interactions: Application Notes and Protocols

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Compound of Interest

Compound Name: FWM-1

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Introduction

The Forkhead Box M1 (FOXM1) is a transcription factor that plays a pivotal role in cell cycle progression, proliferation, and differentiation. Its dysregulation is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention. Understanding the intricate network of protein-protein interactions (PPIs) that govern FOXM1's function is paramount for elucidating its mechanism of action and for the development of targeted therapies. This document provides detailed application notes and protocols for key techniques used to study FOXM1 PPIs.

Key Techniques for Studying FOXM1 Interactions

Several powerful techniques can be employed to identify and characterize FOXM1 protein-protein interactions. The choice of method depends on the specific research question, whether the goal is to discover novel interacting partners or to validate a suspected interaction. The most commonly used techniques include:

- **Co-immunoprecipitation (Co-IP):** A widely used antibody-based technique to isolate a protein of interest and its binding partners from a cell lysate. It is a powerful method to confirm *in vivo* interactions.

- **Yeast Two-Hybrid (Y2H) Screening:** A genetic method used to discover binary protein-protein interactions in a high-throughput manner. It is particularly useful for identifying novel interacting partners.
- **Proximity Ligation Assay (PLA):** An in situ imaging technique that allows for the visualization and quantification of protein-protein interactions within fixed cells or tissues with high specificity and sensitivity.

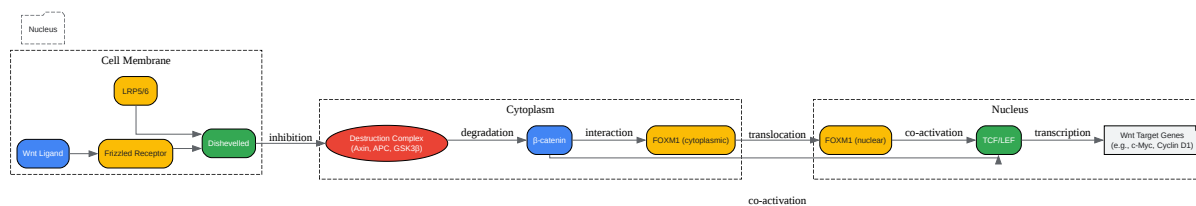
Quantitative Data on FOXM1 Protein-Protein Interactions

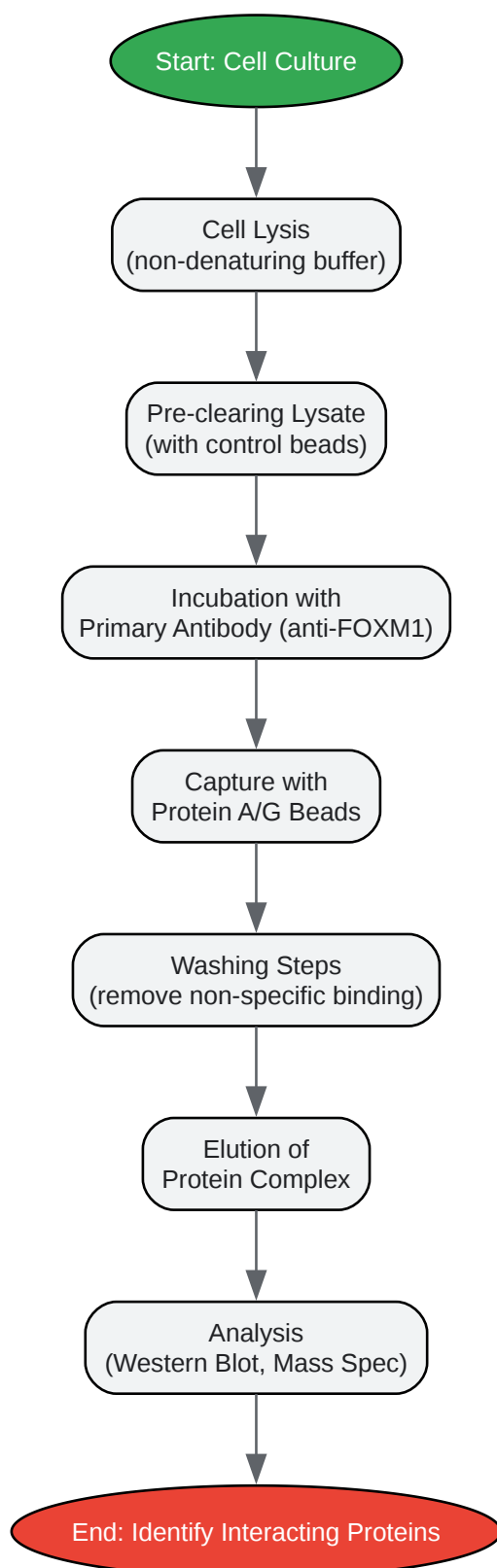
While precise biophysical constants like dissociation constants (K_d) for many FOXM1 protein-protein interactions are not readily available in the public domain, the following table summarizes key interacting partners and the experimental evidence supporting these interactions. The strength of the evidence can be inferred from the variety and nature of the techniques used for validation.

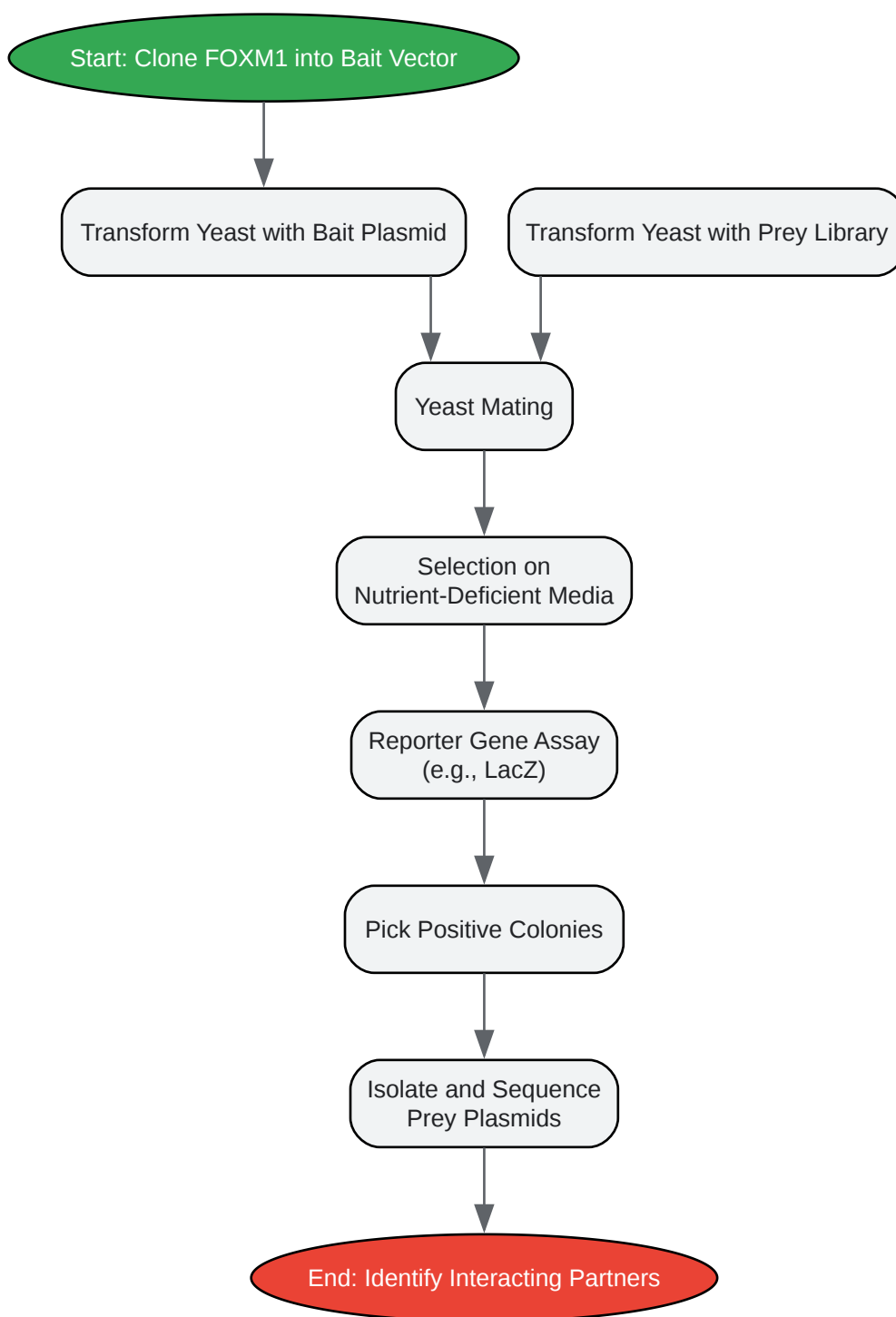
Interacting Protein	Technique(s) Used to Validate Interaction	Functional Significance of Interaction
β -catenin	Co-immunoprecipitation, GST pull-down	FOXM1 binds directly to β -catenin, enhancing its nuclear localization and transcriptional activity, thereby promoting Wnt signaling and tumorigenesis. [1] [2] [3] [4] [5]
SMAD3	Co-immunoprecipitation, Pull-down assays	FOXM1 interacts with SMAD3, sustaining the activation of the SMAD3/SMAD4 complex and promoting TGF- β -dependent cancer metastasis. [6] [7]
MMB Complex (B-Myb, LIN9)	Co-immunoprecipitation, GST pull-down	FOXM1 is recruited to chromatin through its interaction with the MMB complex, which is crucial for the regulation of cell cycle-dependent gene expression.
Nucleophosmin (NPM)	Mass Spectrometry, Immunofluorescence	NPM interacts with and stabilizes the FOXM1 protein.
p65 (NF- κ B)	Co-immunoprecipitation	A physical interaction between p65 and FOXM1/ β -catenin has been shown to be critical in Chronic Myelogenous Leukemia (CML).
Heat Shock Protein 70 (HSP70)	Quantitative ChIP assays	HSP70 binds to FOXM1 and inhibits its transactivation activity.

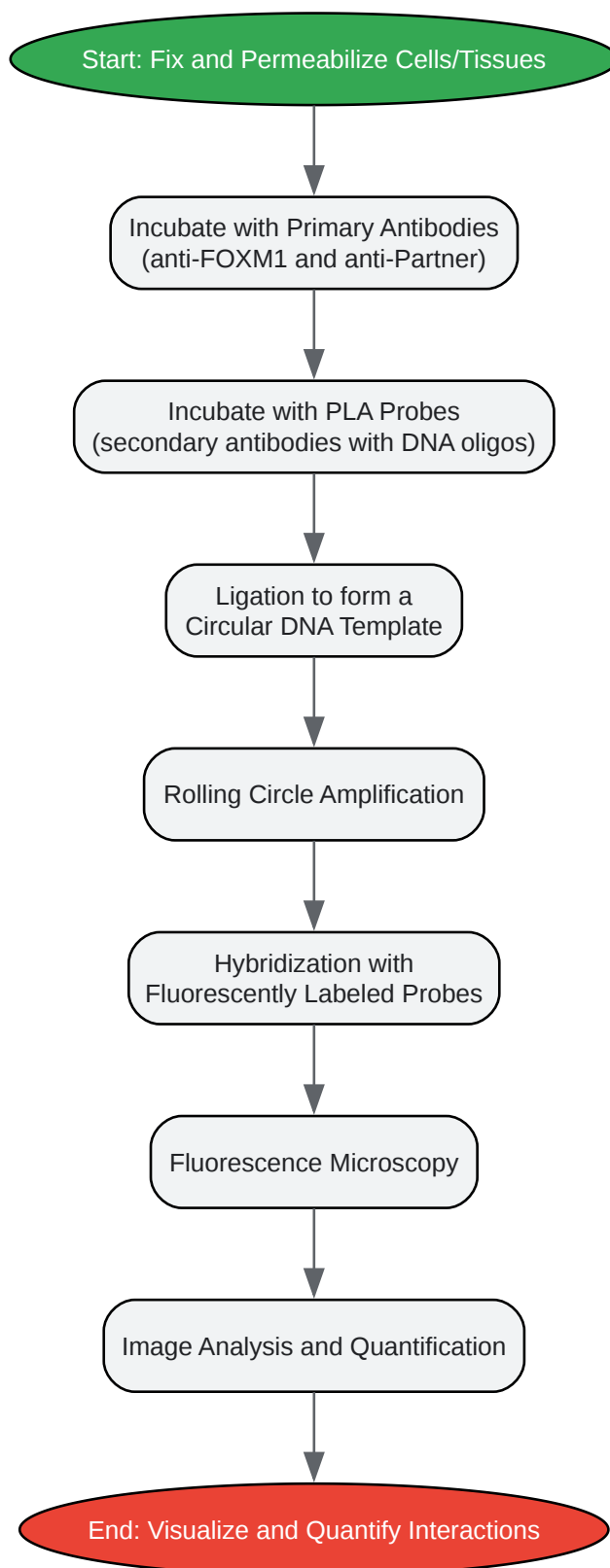
Signaling Pathway and Experimental Workflows

FOXM1 in the Wnt/ β -catenin Signaling Pathway









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